molecular formula C20H13Cl2N3O4 B4748397 2,4-dichloro-N-[4-[(3-nitrophenyl)carbamoyl]phenyl]benzamide

2,4-dichloro-N-[4-[(3-nitrophenyl)carbamoyl]phenyl]benzamide

Cat. No.: B4748397
M. Wt: 430.2 g/mol
InChI Key: OCYBSBUFVNDLSZ-UHFFFAOYSA-N
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Description

2,4-dichloro-N-[4-[(3-nitrophenyl)carbamoyl]phenyl]benzamide is an organic compound with the molecular formula C20H13Cl2N3O4 It is a derivative of benzamide and contains both chloro and nitro functional groups

Properties

IUPAC Name

2,4-dichloro-N-[4-[(3-nitrophenyl)carbamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3O4/c21-13-6-9-17(18(22)10-13)20(27)23-14-7-4-12(5-8-14)19(26)24-15-2-1-3-16(11-15)25(28)29/h1-11H,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYBSBUFVNDLSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-[4-[(3-nitrophenyl)carbamoyl]phenyl]benzamide typically involves multiple steps. One common method includes the following steps:

    Nitration: The nitration of a suitable aromatic precursor to introduce the nitro group.

    Amidation: The formation of the amide bond between the aromatic amine and the carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and chlorination reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-[4-[(3-nitrophenyl)carbamoyl]phenyl]benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Reduction: The major product of the reduction reaction is the corresponding amine derivative.

    Substitution: The major products of substitution reactions depend on the nucleophile used but typically involve the replacement of the chloro groups with the nucleophile.

Scientific Research Applications

2,4-dichloro-N-[4-[(3-nitrophenyl)carbamoyl]phenyl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-[4-[(3-nitrophenyl)carbamoyl]phenyl]benzamide depends on its specific application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved can vary but often include interactions with proteins or nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloro-N-(4-[(2,4-dichlorobenzoyl)amino]phenyl)benzamide
  • 2,4-dichloro-N-(4-{[(3-nitrophenyl)amino]carbonyl}phenyl)benzamide

Uniqueness

2,4-dichloro-N-[4-[(3-nitrophenyl)carbamoyl]phenyl]benzamide is unique due to the presence of both chloro and nitro groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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